molecular formula C17H17N3O2 B2777182 N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide CAS No. 2094454-24-5

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide

Cat. No.: B2777182
CAS No.: 2094454-24-5
M. Wt: 295.342
InChI Key: NXKLVWWVOHDWTG-UHFFFAOYSA-N
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Description

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound with the molecular formula C18H18N4O2 This compound is characterized by the presence of a pyridine ring and a phenyl ring, both of which are connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminopyridine and 4-bromoacetophenone.

    Formation of Intermediate: The first step involves the reaction of 4-aminopyridine with 4-bromoacetophenone under basic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the pyridine ring.

    N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the pyridine ring.

Uniqueness

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group on the pyridine ring can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

N-[4-[1-(prop-2-enoylamino)ethyl]phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-16(21)19-12(2)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h3-12H,1H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLVWWVOHDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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